N-(2-Chloro-4-methylphenyl)glycine
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Overview
Description
N-(2-Chloro-4-methylphenyl)glycine is an organic compound that belongs to the class of glycine derivatives It is characterized by the presence of a chloro and methyl group attached to the phenyl ring, which is further connected to a glycine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-4-methylphenyl)glycine typically involves the reaction of 2-chloro-4-methylphenylamine with glycine under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the amine and glycine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-4-methylphenyl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Hydroxylated or aminated phenylglycine derivatives.
Scientific Research Applications
N-(2-Chloro-4-methylphenyl)glycine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of N-(2-Chloro-4-methylphenyl)glycine involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of certain enzymes or receptors. The presence of the chloro and methyl groups can influence its binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chlorophenyl)glycine
- N-(4-Methylphenyl)glycine
- N-(2-Chloro-4-methoxyphenyl)glycine
Uniqueness
N-(2-Chloro-4-methylphenyl)glycine is unique due to the combined presence of both chloro and methyl groups on the phenyl ring, which can significantly alter its chemical and biological properties compared to other similar compounds. This unique structure can lead to different reactivity patterns and biological activities, making it a valuable compound for specific research and industrial applications .
Properties
CAS No. |
66947-38-4 |
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Molecular Formula |
C9H10ClNO2 |
Molecular Weight |
199.63 g/mol |
IUPAC Name |
2-(2-chloro-4-methylanilino)acetic acid |
InChI |
InChI=1S/C9H10ClNO2/c1-6-2-3-8(7(10)4-6)11-5-9(12)13/h2-4,11H,5H2,1H3,(H,12,13) |
InChI Key |
QFDNZZMNZRAFSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC(=O)O)Cl |
Origin of Product |
United States |
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